5,7-Dimethoxy-3-methylisoquinoline
Description
5,7-Dimethoxy-3-methylisoquinoline is a synthetic isoquinoline derivative characterized by methoxy substitutions at positions 5 and 7 and a methyl group at position 2. Isoquinolines are heterocyclic aromatic compounds with diverse biological activities, including antispasmodic, vasodilatory, and antimicrobial effects .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5,7-dimethoxy-3-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-4-11-9(7-13-8)5-10(14-2)6-12(11)15-3/h4-7H,1-3H3 |
InChI Key |
JTGHPRPWUQGULI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2OC)OC)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of hydrazone-derived 1-azatrienes. This method typically uses reagents such as 2-propenylbenzaldehydes and hydrazines, followed by electrocyclization . Another method involves the use of oximes in cyclization reactions to produce polycyclic isoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinolines.
Scientific Research Applications
5,7-Dimethoxy-3-methylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3-methylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to a range of biological effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural differences among analogs include:
- Methoxy group positions: 5,7- vs. 6,7-dimethoxy substitutions (e.g., 6,7-Dimethoxy-3-methylisoquinoline in ).
- Ring saturation: Fully aromatic vs. 3,4-dihydroisoquinoline derivatives (e.g., 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline in ).
- Additional functional groups : Carboxylates, sulfonamides, or halogenated substituents (e.g., ethyl carboxylate in , iodobenzyl in ).
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points: reports melting points for 7-substituted isoquinoline carboxylates (e.g., ethyl 7-methyl-1-methylisoquinoline-3-carboxylate: 148–150°C). Methoxy groups at 5,7 vs. 6,7 positions may alter crystallinity due to steric and electronic effects .
- Solubility: Compounds with polar groups (e.g., carboxamides in ) exhibit higher aqueous solubility compared to nonpolar derivatives like this compound.
- Spectroscopic Data: ¹H NMR: Methoxy groups in 6,7-dimethoxy analogs (δ 3.85–3.90 ppm) differ from 5,7-substituted derivatives due to anisotropic effects . ¹³C NMR: Quaternary carbons adjacent to methoxy groups show distinct shifts (e.g., 6,7-dimethoxyisoquinolines: C-6 at δ 149 ppm, C-7 at δ 147 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
